N-Nitroso-N-methyl-4-nitroaniline

Catalog No.
S568855
CAS No.
943-41-9
M.F
C7H7N3O3
M. Wt
181.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Nitroso-N-methyl-4-nitroaniline

CAS Number

943-41-9

Product Name

N-Nitroso-N-methyl-4-nitroaniline

IUPAC Name

N-methyl-N-(4-nitrophenyl)nitrous amide

Molecular Formula

C7H7N3O3

Molecular Weight

181.15 g/mol

InChI

InChI=1S/C7H7N3O3/c1-9(8-11)6-2-4-7(5-3-6)10(12)13/h2-5H,1H3

InChI Key

AMTRFSFECFPSHF-UHFFFAOYSA-N

SMILES

CN(C1=CC=C(C=C1)[N+](=O)[O-])N=O

Synonyms

N-nitroso-N-methyl-4-nitroaniline, NMNA

Canonical SMILES

CN(C1=CC=C(C=C1)[N+](=O)[O-])N=O
  • N-Methyl-4-nitroaniline (MNA) applications: MNA is a nitroaromatic compound used as an additive in the synthesis of insensitive explosives [PubChem N-Methyl-4-nitroaniline, ]. Research has focused on the biodegradation of MNA, particularly by soil microorganisms, as a potential method for environmental remediation following the use of insensitive explosives [Aerobic Degradation of N-Methyl-4-Nitroaniline (MNA) by Pseudomonas sp. Strain FK357 Isolated from Soil, ].

Due to the lack of specific research available on N-Nitroso-MNA, it is possible that:

  • This compound is a byproduct or intermediate in a larger chemical synthesis process and not a material of specific research interest.
  • Research on N-Nitroso-MNA is ongoing but not yet published in the public domain.

N-Nitroso-N-methyl-4-nitroaniline is an organic compound with the molecular formula C7H8N2O2C_7H_8N_2O_2 and a molecular weight of 152.15 g/mol. This compound appears as a yellow to brownish-yellow crystalline solid, exhibiting limited solubility in water but good solubility in organic solvents like ethanol and ether. It is characterized by the presence of a nitro group (-NO2) which significantly influences its chemical reactivity, particularly making it prone to reduction reactions that yield amino derivatives .

The compound is classified as an aromatic amine, which positions it as a crucial building block in organic synthesis, particularly in the production of pharmaceuticals, dyes, and agrochemicals. Its unique properties enable it to serve multiple roles in various industrial applications, including as an additive for enhancing the thermal and UV stability of polymers and in explosives production .

  • Reduction Reactions: The nitro group can be reduced to an amino group, yielding N-methyl-4-aminobenzene, which is useful in various synthetic pathways.
  • Electrophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group facilitates electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring .
  • Exothermic Reactions: The compound exhibits vigorous exothermic reactions when heated with certain reagents like carbaryl sulfate at elevated temperatures (above 167°F), indicating its potential hazards during handling .

N-Nitroso-N-methyl-4-nitroaniline can be synthesized through various methods:

  • Direct Nitration: Starting with N-methyl-4-aniline, nitration can be performed using a mixture of concentrated nitric and sulfuric acids.
  • N-Nitrosation: The nitroso group can be introduced by treating N-methyl-4-nitroaniline with nitrous acid under controlled conditions .
  • Catalytic Processes: Recent advancements have included the use of palladium-catalyzed reactions for more efficient synthesis routes involving nitro compounds .

N-Nitroso-N-methyl-4-nitroaniline finds utility in several fields:

  • Organic Synthesis: It serves as an intermediate for synthesizing various pharmaceuticals and agrochemicals.
  • Polymer Industry: Used as an additive to improve the thermal and UV stability of polymers such as polyvinyl chloride.
  • Explosives Production: Functions as a stabilizer or desensitizing agent in certain explosive formulations .

Interaction studies have indicated that N-Nitroso-N-methyl-4-nitroaniline can react with various chemical agents, leading to complex behavior under different conditions. Its interactions with oxidizing agents or other reactive compounds can lead to hazardous situations, emphasizing the need for careful handling and storage practices. Research into its degradation pathways suggests potential bioremediation applications using specific microbial strains capable of breaking down this compound effectively .

Several compounds share structural similarities with N-Nitroso-N-methyl-4-nitroaniline. Here’s a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
N-Methyl-4-nitroanilineC7H8N2O2C_7H_8N_2O_2Precursor for dyes and pharmaceuticals; less toxic than its nitrosated form.
4-Amino-N-methyl-anilineC7H10N2C_7H_10N_2Lacks the nitroso group; primarily used in dye synthesis.
N,N-Dimethyl-4-nitroanilineC8H10N2O2C_8H_{10}N_2O_2Similar reactivity but with two methyl groups affecting solubility and reactivity.

N-Nitroso-N-methyl-4-nitroaniline stands out due to its nitrosation, which significantly alters its chemical behavior compared to similar compounds. This modification enhances its reactivity and potential applications in organic synthesis while also raising concerns regarding toxicity and environmental impact .

XLogP3

2

Other CAS

943-41-9

Wikipedia

N-Nitroso-N-methyl-4-nitroaniline

Dates

Last modified: 04-14-2024

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